(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClN2O4S2 and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Evaluation
- Synthesis and Biological Activity : A study conducted by Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. QSAR studies highlighted the significance of certain molecular parameters in describing the antimicrobial activity of these compounds, suggesting their utility in designing therapeutics against specific microbial and cancer cell lines Deep et al., 2016.
Chemical Synthesis and Characterization
- Novel Synthesis Approaches : Research by Spoorthy et al. (2021) explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, derived from a related precursor. This work contributes to the chemical synthesis domain by providing new methodologies for constructing complex molecules with potential biological activities Spoorthy et al., 2021.
Anticancer Activity and Molecular Docking
- Co(II) Complexes with Anticancer Activity : A study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of a similar derivative, demonstrating significant anticancer activity against the MCF 7 breast cancer cell line. This underscores the potential of metal complexes of thiazolidinone derivatives in cancer treatment Vellaiswamy & Ramaswamy, 2017.
Crystal Structure and Material Science
- Crystal Structure Analysis : Delgado et al. (2005) focused on the crystal structure of thiazolidin-4-ones, providing insights into their molecular geometry and interactions. This work is crucial for understanding the physicochemical properties of such compounds, which can influence their biological activity and solubility Delgado et al., 2005.
Photophysical Properties and Sensor Applications
- Fluorescent Sensors : Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff bases as fluorescent sensors for metal ions. Their solvatochromic behavior and aggregation-induced emission properties suggest applications in sensing and molecular electronics Suman et al., 2019.
Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes .
Mode of Action
This compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway, specifically the conversion of tyrosine to melanin . By inhibiting tyrosinase, this compound prevents the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the significant and concentration-dependent inhibition of intracellular melanin content . This results in a reduction in skin pigmentation .
Action Environment
Environmental factors such as UV light exposure can influence the action, efficacy, and stability of this compound. For instance, UV light exposure can increase melanogenesis, potentially counteracting the compound’s inhibitory effects on melanin production .
Biochemical Analysis
Biochemical Properties
(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has been found to exhibit significant inhibitory activity against the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for coloration in humans, animals, and plants . The compound’s interaction with tyrosinase is believed to be due to its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which acts as a core inhibitory structure for tyrosinase .
Cellular Effects
In cellular studies, this compound has been shown to significantly inhibit intracellular melanin content . This suggests that the compound may influence cell function by affecting melanogenesis, the process by which melanin is produced . The compound’s anti-melanogenic effects are believed to be due to its inhibition of tyrosinase activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of tyrosinase . This binding inhibits the enzyme’s activity, thereby reducing the production of melanin . The compound’s inhibitory effect on tyrosinase is stronger than that of kojic acid, a commonly used tyrosinase inhibitor .
Metabolic Pathways
Given the compound’s inhibitory effect on tyrosinase, it may be involved in the metabolic pathway of melanin synthesis
Properties
IUPAC Name |
3-chloro-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)22(19(27)28-16)21-17(24)12-4-3-5-13(20)10-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLRSRIWJCKLD-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.